1-(3-Amino-2-chlorophenyl)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11ClN2O |
|---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
1-(3-amino-2-chlorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H11ClN2O/c11-10-7(12)3-1-4-8(10)13-6-2-5-9(13)14/h1,3-4H,2,5-6,12H2 |
InChI Key |
XGTBDOFQUVWPPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2Cl)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Amino 2 Chlorophenyl Pyrrolidin 2 One and Its Analogues
General Approaches for Pyrrolidinone Ring Formation
The synthesis of the pyrrolidin-2-one (γ-lactam) ring is a well-established field in organic chemistry, driven by the prevalence of this moiety in natural products and pharmaceuticals. Methodologies range from classical cyclization reactions to modern multicomponent and stereoselective approaches.
Cyclization Strategies for N-Substituted Pyrrolidin-2-ones
Cyclization reactions represent the most fundamental approach to the pyrrolidinone core. These strategies typically involve the formation of the amide bond within an acyclic precursor. A common method involves the condensation of primary amines with γ-butyrolactone (GBL) at high temperatures (200-300°C) to dehydrate and cyclize the intermediate hydroxy butyl amide. researchgate.net
Other notable cyclization strategies include:
Reductive Amination : Keto or amino acids can undergo a one-pot, tandem reductive amination and cycloamidation to yield 5-substituted pyrrolidin-2-ones. organic-chemistry.org
From Donor-Acceptor Cyclopropanes : Lewis acid-catalyzed ring-opening of donor-acceptor cyclopropanes with primary amines like anilines generates γ-amino esters, which undergo in situ lactamization to form 1,5-substituted pyrrolidin-2-ones. mdpi.comnih.gov
Smiles-Truce Cascade : A one-pot, metal-free process where arylsulfonamides react with cyclopropane (B1198618) diesters under basic conditions. The sequence involves nucleophilic ring-opening, a Smiles-Truce aryl transfer, and subsequent lactam formation to produce densely functionalized pyrrolidinones. nih.govacs.org
| Strategy | Precursors | Key Features | Reference |
|---|---|---|---|
| Condensation | Primary Amine + γ-Butyrolactone | High temperature, direct | researchgate.net |
| Reductive Amination | Keto/Amino Acids + Amines | One-pot, tandem reaction | organic-chemistry.org |
| Cyclopropane Annulation | Donor-Acceptor Cyclopropane + Amine | Lewis acid-catalyzed, forms 1,5-disubstituted products | mdpi.comnih.gov |
| Smiles-Truce Cascade | Arylsulfonamide + Cyclopropane Diester | Metal-free, one-pot, three-step cascade | nih.govacs.org |
Multicomponent Reaction (MCR) Techniques in Pyrrolidinone Synthesis
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. These reactions are valued for their atom economy, reduced waste, and operational simplicity. nih.gov For pyrrolidinone synthesis, MCRs provide rapid access to complex and diverse scaffolds.
One example involves the ultrasound-promoted, one-pot synthesis of substituted 3-pyrrolin-2-ones from anilines, aldehydes, and diethyl acetylenedicarboxylate, using citric acid as a catalyst. nih.gov This method is noted for its clean reaction profile, excellent yields, and short reaction times. nih.gov
Stereoselective Synthesis of Pyrrolidinone Derivatives
The control of stereochemistry is crucial for creating biologically active molecules. Stereoselective synthesis of pyrrolidinones can be approached in two main ways: using a chiral starting material or employing a chiral catalyst or auxiliary.
From Chiral Precursors : Chiral ω-chloroketones can be converted into 2-substituted chiral pyrrolidines using transaminases, which are pyridoxal-5'-phosphate (PLP)-dependent enzymes. This biocatalytic approach allows access to both enantiomers with high enantiomeric excess (>95%). nih.gov
Catalytic Asymmetric Synthesis : The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a direct method for the enantioselective synthesis of substituted pyrrolidines. This reaction can create up to four new contiguous stereocenters with high stereo- and regioselectivity. nih.gov
Targeted Synthesis of 1-(3-Amino-2-chlorophenyl)pyrrolidin-2-one
Strategies for ortho-Substituted Phenyl Moiety Incorporation
The formation of the C-N bond between the pyrrolidinone nitrogen and the 2-chloro-3-aminophenyl moiety is the critical step. Modern cross-coupling reactions are the methods of choice for this transformation, having largely replaced harsher classical methods.
Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a premier method for constructing C(sp²)–N bonds. acsgcipr.orgwikipedia.org It involves the reaction of an aryl halide or sulfonate with an amine (in this case, the lactam pyrrolidin-2-one) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.orgwikipedia.org This method is known for its broad substrate scope and functional group tolerance. The synthesis could proceed by coupling pyrrolidin-2-one with an aryl halide such as 1-bromo-2-chloro-3-nitrobenzene (B1291829).
Ullmann Condensation : A classical copper-catalyzed reaction, the Ullmann condensation (specifically the Goldberg reaction for C-N coupling) provides an alternative route. nih.govwikipedia.org While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern variations use soluble copper catalysts with ligands, allowing for milder conditions. nih.govacsgcipr.orgwikipedia.org
A plausible synthetic route would start with the N-arylation of pyrrolidin-2-one with 1-bromo-2-chloro-3-nitrobenzene via either Buchwald-Hartwig or Ullmann coupling to yield the intermediate, 1-(2-chloro-3-nitrophenyl)pyrrolidin-2-one .
| Method | Catalyst | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium | Phosphine ligand, base, organic solvent | High functional group tolerance, milder conditions, broad scope | acsgcipr.orgwikipedia.org |
| Ullmann Condensation | Copper | Often requires ligands, can require higher temperatures | Lower cost catalyst, effective for specific substrates | nih.govwikipedia.org |
Functional Group Transformations on Pyrrolidinone Scaffolds
Once the N-aryl pyrrolidinone scaffold is constructed, subsequent reactions can modify the functional groups on the aromatic ring. To arrive at the target compound from the proposed 1-(2-chloro-3-nitrophenyl)pyrrolidin-2-one intermediate, a reduction of the nitro group is required.
The reduction of an aromatic nitro group to an aniline (B41778) is a standard and high-yielding transformation in organic synthesis. For related pyrrolidinone scaffolds, this has been successfully demonstrated. For instance, a nitroarene-substituted pyrrolidinone was effectively reduced to the corresponding aniline, showcasing the utility of the nitro group as a versatile functional handle that can be readily transformed into a privileged amino group. acs.org This reduction can be achieved using various reagents, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation (e.g., H₂ with a palladium, platinum, or nickel catalyst). nih.gov
This final reduction step would convert 1-(2-chloro-3-nitrophenyl)pyrrolidin-2-one into the desired product, This compound .
Advanced Catalytic Systems in Pyrrolidinone Synthesis
Modern organic synthesis has seen the advent of powerful catalytic systems that have revolutionized the construction of complex molecules like pyrrolidinones. These methods offer enhanced reaction rates, higher yields, and greater control over stereochemistry compared to traditional techniques.
N-Heterocyclic Carbene (NHC) Catalysis
N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts, capable of unique reactivity modes, including umpolung (polarity reversal). rsc.orgnih.govnih.gov In pyrrolidinone synthesis, NHCs catalyze radical tandem cyclization reactions, providing a practical and efficient route to highly functionalized 2-pyrrolidinones. rsc.org This transition-metal-free method demonstrates broad substrate scope and excellent functional group compatibility. rsc.org
The catalytic cycle typically begins with the NHC catalyst reacting with an aldehyde to form a Breslow intermediate. rsc.org This intermediate can then undergo single-electron transfer (SET) processes to initiate radical reactions. rsc.org For instance, an NHC-catalyzed radical tandem cyclization has been developed that yields various 2-pyrrolidinone (B116388) derivatives in up to 94% yield. rsc.org Mechanistic studies suggest the formation of ketyl and 2-pyrrolidone-based benzyl (B1604629) radical intermediates during the transformation. rsc.org
NHCs derived from pyrrolidone lactams are also being explored. rloginconsulting.com These catalysts have the potential for water solubility, aligning with the principles of green chemistry. rloginconsulting.com The pyrrolidone moiety can enhance the stability and activity of metal complexes where NHCs act as ligands. rloginconsulting.com
Metal-Catalyzed and Transition-Metal-Free Approaches
Both metal-catalyzed and transition-metal-free strategies are pivotal in the synthesis of pyrrolidine (B122466) and pyrrolidinone derivatives.
Metal-Catalyzed Approaches: Transition metals like cobalt, palladium, and copper are widely used to catalyze the formation of pyrrolidine rings. researchgate.netorganic-chemistry.orgnih.gov Cobalt-catalyzed [2+2+2] cycloadditions of nitrogen-linked diynes with unsaturated partners are highly efficient for constructing pyrrolidine-based systems. researchgate.net Palladium-catalyzed alkene carboamination reactions of (hetero)arylthianthrenium triflates also yield biologically significant pyrrolidine derivatives. organic-chemistry.org Copper complexes have shown unique and versatile reactivity in catalyzing C(sp³)–H bond amination processes, providing a direct route to C–N bond formation. nih.gov These reactions often proceed through nitrene chemistry or radical-based functionalization. nih.gov
Transition-Metal-Free Approaches: Increasingly, there is a demand for synthetic methods that avoid transition metals to prevent product contamination, especially in pharmaceutical applications. scispace.com Transition-metal-free methodologies for pyrrolidine synthesis include direct δ-amination of sp³ C-H bonds using molecular iodine as the oxidant. organic-chemistry.org Another approach involves a Lewis acid-mediated 5/6-endo-dig reductive hydroamination cascade of enynyl amines. organic-chemistry.org Furthermore, a one-pot, transition-metal-free method has been developed for the synthesis of 3-(1-pyrrolidinyl)quinolines, where the quinoline (B57606) ring is constructed from a substrate already containing the pyrrolidinyl ring. scispace.com
Application of Ultrasound and Microwave Irradiation in Pyrrolidinone Synthesis
Alternative energy sources like ultrasound and microwave irradiation have been successfully applied to accelerate the synthesis of pyrrolidinones, often leading to higher yields and shorter reaction times. rsc.orgresearchgate.netsphinxsai.comrsc.org
Ultrasound Irradiation: Ultrasound-assisted organic synthesis utilizes acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—to create localized high temperatures and pressures, thereby increasing reaction rates. rsc.org This technique has been used for the one-pot, multicomponent synthesis of substituted 3-pyrrolin-2-ones. rsc.orgrsc.org The use of ultrasound promotes the reaction efficiently, often in green solvents like ethanol (B145695) with additives like citric acid, resulting in excellent yields, clean reaction profiles, and easy work-up procedures. rsc.orgrsc.org For example, a study on the synthesis of 5-oxo-2-pyrrolidinecarboxamides and 7-oxo-2-azepanecarboxamides via a three-component reaction under ultrasound irradiation highlighted benefits such as good-to-excellent yields, environmental friendliness, and shorter reaction times. researchgate.net
Microwave Irradiation: Microwave-assisted synthesis is another energy-efficient method that significantly reduces reaction times, sometimes from hours to minutes. sphinxsai.comtugab.bg It has been employed in the one-pot, three-component reaction of aromatic aldehydes, aniline, and dialkyl but-2-ynedioate to produce various substituted pyrrolidinones. researchgate.netsphinxsai.com This method often uses water as a medium, aligning with green chemistry principles. sphinxsai.com The process can lead to improved yields compared to conventional heating methods. sphinxsai.com For instance, a microwave-assisted process for synthesizing N-methyl pyrrolidone from dicarboxylic acids or their anhydrides and methylamine (B109427) reduces the reaction time from 5-6 hours to just 2-5 minutes. google.com
The table below summarizes a comparative study on the effect of solvents in the microwave-assisted synthesis of polysubstituted-pyrrolidinones.
| Entry | Solvent | Time (min) | Yield (%) |
| 1 | Water | 6 | 94 |
| 2 | Ethanol | 10 | 80 |
| 3 | Methanol | 10 | 75 |
| 4 | Dichloromethane | 15 | 40 |
| 5 | Acetonitrile | 15 | 50 |
| 6 | Toluene | 20 | 30 |
| 7 | Solvent-free | 20 | 60 |
| Data sourced from a study on microwave-assisted synthesis. sphinxsai.com |
Magnetic Nanoparticle-Mediated Syntheses
Magnetic nanoparticles (MNPs) have gained traction as supports for catalysts due to their high surface area and, most importantly, their easy separation from the reaction mixture using an external magnet. nih.gov This facilitates catalyst recovery and reuse, which is both economically and environmentally advantageous. nih.gov
In the context of pyrrolidinone synthesis and related heterocycles, various functionalized magnetic nanomaterials have been developed. For instance, a copper(II) complex supported on magnetic nanoparticles (Fe3O4@Diol/Phen-CuCl2) has been used as a recyclable nanocatalyst for the synthesis of imidazo[1,2-a]pyridines. nih.gov Proline-functionalized magnetic nanoparticles have also been shown to be highly effective asymmetric catalysts for aldol (B89426) reactions in water, which can be a key step in constructing more complex pyrrolidine-containing molecules. mpg.de The synthesis of these catalysts often involves coating a magnetic core (e.g., Fe3O4) with a shell (e.g., silica) that can be functionalized with the desired catalytic species. mdpi.com
Sustainable and Green Chemistry Considerations in Pyrrolidinone Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for pyrrolidinones. nbinno.com Key considerations include the use of environmentally benign solvents, energy-efficient reaction conditions, and recyclable catalysts.
The application of ultrasound and microwave irradiation, as discussed previously, represents a significant step towards greener synthesis by reducing energy consumption and reaction times. rsc.orgrsc.orgnih.gov Multicomponent reactions (MCRs) are inherently atom-economical and are often employed in green synthetic routes for pyrrolidinones. These one-pot reactions minimize waste by incorporating multiple starting materials into the final product in a single step.
The choice of solvent is crucial. Water and ethanol are preferred green solvents. rsc.orgsphinxsai.com For example, a microwave-assisted synthesis of pyrrolidinones was optimized using water as the reaction medium, yielding excellent results. sphinxsai.com Similarly, an ultrasound-promoted synthesis of 3-pyrrolin-2-ones successfully used an ethanolic citric acid solution. rsc.org 2-Pyrrolidinone itself is considered a green solvent option due to its low toxicity and biodegradability. nbinno.com
The use of reusable catalysts, such as magnetic nanoparticles, is another cornerstone of green chemistry in this field. nih.gov The ability to easily recover and reuse the catalyst for multiple reaction cycles reduces waste and cost. nih.gov Furthermore, the development of transition-metal-free catalytic systems addresses the issue of toxic metal residues in the final products. scispace.com
Below is a table highlighting various green approaches in pyrrolidinone synthesis:
| Green Approach | Methodology | Key Advantages |
|---|---|---|
| Alternative Energy | Ultrasound Irradiation | Reduced reaction times, improved yields, energy efficiency. rsc.orgrsc.org |
| Microwave Irradiation | Drastic reduction in reaction times, use of green solvents like water. researchgate.netsphinxsai.com | |
| Catalysis | Magnetic Nanoparticles | Easy catalyst separation and recyclability, reducing waste. nih.govnih.gov |
| Transition-Metal-Free | Avoids toxic metal contamination in products. scispace.com | |
| Reaction Design | Multicomponent Reactions | High atom economy, reduced number of synthetic steps and waste. |
| Solvents | Use of Water/Ethanol | Environmentally benign, readily available, low toxicity. rsc.orgsphinxsai.com |
Advanced Spectroscopic and Analytical Characterization of 1 3 Amino 2 Chlorophenyl Pyrrolidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of high-field 1D and advanced 2D NMR experiments, a complete structural map of 1-(3-Amino-2-chlorophenyl)pyrrolidin-2-one can be constructed.
High-Field 1D NMR (e.g., ¹H, ¹³C) Analysis
¹H NMR: The proton NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments. The aromatic region would likely display a complex splitting pattern for the three protons on the substituted phenyl ring. The amino group protons would typically appear as a broad singlet, and the three sets of methylene (B1212753) protons of the pyrrolidin-2-one ring would each exhibit distinct multiplets.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. This would include distinct peaks for the carbonyl carbon of the lactam, the two carbons of the phenyl ring bearing the amino and chloro substituents, the four other aromatic carbons, and the three methylene carbons of the pyrrolidinone ring.
Anticipated ¹H and ¹³C NMR Data
This table presents predicted chemical shifts and multiplicities based on the structure of this compound. Actual experimental values may vary.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Phenyl-H | 6.8 - 7.5 (multiplets) | 115 - 145 |
| Amino (-NH₂) | Broad singlet | - |
| Pyrrolidinone-CH₂ | 2.0 - 4.0 (multiplets) | 18 - 50 |
| Carbonyl (C=O) | - | ~175 |
Advanced 2D NMR Techniques (e.g., COSY, TOCSY, HSQC, NOESY)
To unambiguously assign all proton and carbon signals and to determine the through-bond and through-space correlations, a series of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system, helping to trace the connectivity of the protons on the pyrrolidinone ring and within the aromatic system.
TOCSY (Total Correlation Spectroscopy): TOCSY would extend the correlations observed in COSY to show couplings between all protons within a spin system, which is particularly useful for identifying all protons belonging to the pyrrolidinone ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.
Mass Spectrometry (MS) for Molecular and Fragment Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be utilized to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, confirming the presence of chlorine and nitrogen atoms and distinguishing it from other compounds with the same nominal mass. The predicted monoisotopic mass provides a target for this analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be essential for assessing the purity of a sample of this compound. The liquid chromatograph would separate the target compound from any impurities or byproducts, and the mass spectrometer would provide mass information for each separated component, facilitating their identification.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the primary amine, the C=O stretch of the lactam, C-N stretching, and vibrations associated with the substituted aromatic ring.
Anticipated IR Absorption Bands
This table outlines the expected vibrational frequencies for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretching | 3300 - 3500 (two bands) |
| Lactam (C=O) | Stretching | 1670 - 1700 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-N | Stretching | 1250 - 1350 |
| C-Cl | Stretching | 600 - 800 |
X-ray Diffraction (XRD) for Crystalline Structure and Conformation Analysis
Table 1: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) (g/cm³) | Data not available |
Comprehensive Purity Assessment and Isomeric Analysis
Detailed methods for the comprehensive purity assessment and specific isomeric analysis of this compound are not described in the available literature. A thorough purity assessment would typically involve a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, would be essential for separating potential stereoisomers and quantifying enantiomeric excess if a chiral center is present. Gas Chromatography-Mass Spectrometry (GC-MS) could be employed to identify and quantify volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be used to confirm the chemical structure and identify any structural isomers or impurities.
Table 2: Summary of Potential Analytical Techniques for Purity and Isomeric Analysis
| Analytical Technique | Purpose |
|---|---|
| Chiral HPLC | Separation and quantification of enantiomers. |
| GC-MS | Identification and quantification of volatile impurities. |
| ¹H NMR Spectroscopy | Structural confirmation and detection of proton-containing impurities. |
| ¹³C NMR Spectroscopy | Confirmation of carbon framework and detection of carbon-containing impurities. |
Structure Activity Relationship Sar Studies of 1 3 Amino 2 Chlorophenyl Pyrrolidin 2 One Analogues
Investigation of Substituent Effects on Biological Activity
The biological activity of pyrrolidinone derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. nih.gov Diverse substitution patterns can modulate the regulatory ability of these molecules against various biological targets, leading to a range of anti-proliferative activities. nih.gov
The chlorophenyl moiety is a crucial component in many biologically active compounds, contributing to their liposolubility and facilitating passage across cell membranes. nih.gov Substituents like chlorine on the benzene (B151609) ring can significantly affect drug binding to target proteins through alterations in lipophilic, electronic, and steric properties. mdpi.com
In the context of pyrrolidinone analogues, the presence of a chlorine atom on the phenyl ring can have varied effects depending on its position. For instance, in a series of anticonvulsant pyrrolidine-2,5-diones, derivatives with a 3,4-dichlorophenylpiperazine moiety were found to be active in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov The metabolism of 3-(p-chlorophenyl)pyrrolidine, a prodrug, leads to the formation of lactam and gamma-aminobutyric acid (GABA) type metabolites, indicating that the chlorophenyl group is retained during metabolic transformations. nih.gov In the quest for factor Xa inhibitors, 4-chloro-3-aniline was identified as a potent mimic of benzamidine (B55565), a common pharmacophore for this target. nih.gov
The following table summarizes the observed effects of the chlorophenyl group in related compounds:
| Compound Class | Observation | Biological Target/Activity |
| Pyrrolidine-2,5-diones | 3,4-dichlorophenylpiperazine substitution led to activity in MES and scPTZ tests. nih.gov | Anticonvulsant |
| 3-(p-chlorophenyl)pyrrolidine | Metabolized to active forms while retaining the chlorophenyl group. nih.gov | GABAergic prodrug |
| Isoxazolines | 4-chloro-3-aniline identified as a potent benzamidine mimic. nih.gov | Factor Xa inhibition |
The amino group is a key functional group that can significantly influence the biological activity of a molecule. Its presence can be crucial for forming hydrogen bonds with target receptors. mdpi.com In a study of benzo[f]chromene derivatives, the antimicrobial activities were attributed to the presence of amino and cyano groups. mdpi.com Molecular docking studies of these compounds revealed that the amino group formed a strong hydrogen bond with the Ala9 residue of the dihydrofolate reductase (hDHFR) enzyme. mdpi.com
For pyrrolidinone derivatives, the amino group can also play a significant role. For example, novel aminophenyl pyrrolidine-2-one compounds have shown selective inhibition against vancomycin-resistant Enterococcus faecalis (VRE). rdd.edu.iq The proton of the amine group in N-substituted pyrrolidin-2-one derivatives can be identified in 1H-NMR spectra, confirming its presence in the synthesized molecules. rdd.edu.iq
The stereochemistry of the pyrrolidine (B122466) ring and its substituents is a critical determinant of biological activity. researchgate.netnih.gov The three-dimensional arrangement of atoms can lead to different binding modes with enantioselective proteins, resulting in varied biological profiles for different stereoisomers. researchgate.netnih.gov
Several studies have highlighted the importance of stereochemistry in the activity of pyrrolidine derivatives:
Cis-trans isomerism: In a series of RORγt inverse agonists, the introduction of a cis-3,4-diphenylpyrrolidine moiety was beneficial for activity. nih.gov The cis-configuration allows the two phenyl rings to be in a close to face-to-face stacked arrangement. nih.gov In contrast, enantiomerically pure trans isomers of 3,4-disubstituted pyrrolidine sulfonamides were synthesized and tested as selective glycine (B1666218) transporter-1 (GlyT1) competitive inhibitors. nih.gov
R/S configuration: The substitution of a 3-R-methylpyrrolidine for a 3-S-methylpyrrolidine or an unsubstituted pyrrolidine can promote a pure ERα antagonist and selective ER degrader. nih.gov
Impact on conformation: A cis-4-CF3 substituent on the pyrrolidine scaffold can endorse a pseudo-axial conformation of other groups, leading to full agonism at the GRP40 receptor. nih.gov
A study on cyclic peptides demonstrated that systematically replacing L-amino acids with their D-isomers led to compounds with broad-spectrum antibacterial and antifungal activity. chapman.edu This highlights that stereochemical changes can be a powerful tool for modulating the activity and selectivity of bioactive molecules. chapman.edu In the development of aminodiol catalysts, the separation of stereoisomers was crucial for obtaining a library of compounds with varying catalytic activities. mdpi.com
Conformational Analysis of Pyrrolidinone Scaffolds and its Biological Implications
The five-membered pyrrolidine ring is not planar and can adopt various conformations, a phenomenon known as "pseudorotation". researchgate.netnih.gov This conformational flexibility allows the pyrrolidine scaffold to efficiently explore the pharmacophore space, contributing to its versatility in drug design. researchgate.netnih.gov The puckering of the pyrrolidine ring is influenced by inductive and stereoelectronic factors of its substituents, which in turn affects its pharmacological efficacy. nih.gov
Unlike the flexible pyrrolidine scaffold, spiro-pyrrolidine molecules have more rigid conformations, which can be advantageous for their incorporation into biological macromolecules. nih.gov The smaller and more conformationally flexible pyrrolidine ring, when compared to the six-membered piperidine (B6355638) ring, may facilitate a better fit into the active site of enzymes like pancreatic lipase (B570770). mdpi.com
Computational studies are essential for understanding the conformational preferences of pyrrolidinone derivatives. A detailed computational protocol is necessary to accurately determine the small energy differences between various conformers. researchgate.net Such analyses have shown that for some pyrrolidine-derived enamines, s-cis and s-trans conformers can be similarly stable. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrrolidinone Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. scispace.com This method is valuable for predicting the activity of new compounds and understanding the structural requirements for a specific biological effect. nih.gov
Several QSAR studies have been conducted on pyrrolidinone analogues:
A robust QSAR model was developed to predict the affinity of 47 pyrrolidine analogues for dipeptidyl peptidase IV (DPP-IV). nih.gov The model highlighted the importance of the shape flexibility index, Ipso atom E-state index, and electrostatic parameters like dipole moment in determining the inhibitory activity. nih.gov
For a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one antiarrhythmic agents, a 3-parametric QSAR model was developed that explained up to 91% of the variance in the activity data. nih.gov The key molecular descriptors in this model were JG4I, PCR, and Hy. nih.gov
3D-QSAR models (CoMFA and CoMSIA) were developed for 87 pyrrolidine derivatives as neuraminidase inhibitors. nih.gov These models indicated that hydrogen bonds and electrostatic factors highly contributed to the inhibitory activity. nih.gov
For a series of spiro[pyrrolidin-3,2-oxindoles] as MDM2-p53 interaction inhibitors, CoMFA, CoMSIA, and HQSAR models were developed, with the CoMSIA model being the most robust and predictive. scispace.com
The following table summarizes the statistical parameters of some QSAR models for pyrrolidinone analogues:
| Model Type | Target | q² | r² | Reference |
| MLR and PLS | DPP-IV | Statistically significant | Statistically significant | nih.gov |
| 3-parametric equation | Antiarrhythmic activity | Q²LOO > 0.7 | 0.95 | nih.gov |
| 3D-QSAR | Neuraminidase | 0.560 - 0.611 | 0.731 - 0.830 | nih.gov |
| CoMSIA/S+H+A | MDM2-p53 inhibition | 0.560 | 0.988 | scispace.com |
Computational Chemistry Approaches to SAR Elucidation
Computational chemistry provides a powerful toolkit for elucidating the SAR of drug candidates. mdpi.com These in-silico methods include molecular docking, molecular dynamics simulations, and pharmacophore modeling. mdpi.com
Molecular docking is a widely used technique to predict the binding mode of a ligand within the active site of a receptor. Docking studies of pyrrolidinyl-carbazole derivatives in the colchicine (B1669291) binding site of tubulin indicated that substituents on the phenyl ring, such as methoxy-benzyloxy and trifluoromethyl groups, participate in hydrophobic interactions with amino acid residues. nih.gov For spiropyrrolidine derivatives, docking studies showed significant interactions with the active site of glucosamine-6-phosphate synthase, with the spiropyrrolidine moiety forming hydrogen bonds with Gly78. nih.gov
Molecular dynamics simulations can provide insights into the stability of ligand-receptor complexes over time. These simulations have been used to support the results of molecular docking studies of pyrrolidinone derivatives.
Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for biological activity. This information can then be used to design new molecules with improved potency and selectivity.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing a model of the ligand-receptor complex. This technique is instrumental in understanding the specific interactions that contribute to the binding affinity of a molecule. For analogues of 1-(3-Amino-2-chlorophenyl)pyrrolidin-2-one, docking studies have been employed to investigate their binding modes within the active sites of various protein targets.
In studies of related pyrrolidine derivatives, molecular docking has revealed the importance of specific substituent patterns on the phenyl ring for optimal interaction with target proteins. For instance, docking simulations of aminopyrimidinyl pyrazole (B372694) analogues with Polo-like kinase 1 (PLK1) have shown that specific hydrogen bonds and pi-pi interactions are crucial for binding. One of the most active compounds in a series displayed a docking score of -12.04, with its binding pose being similar to that of a co-crystallized ligand. This highlights the predictive power of docking in identifying potent inhibitors.
The interactions of pyrrolidine derivatives with pancreatic lipase have also been investigated using molecular docking. These studies have shown that hydrogen bonding with amino acid residues such as Gly76, Phe77, Asp79, and His151 is critical for inhibitory activity. The binding energy of the most potent compound was found to be -8.24 kcal/mol, underscoring the strength of these interactions.
Furthermore, docking studies on pyrrolidine derivatives targeting the sigma-1 receptor have been successful in identifying novel high-affinity ligands. By screening a compound library, researchers were able to select molecules with docking scores ranging from -9.38 kcal/mol to -13.76 kcal/mol for experimental testing.
The following interactive table summarizes representative ligand-target interactions for various pyrrolidin-2-one analogues as identified through molecular docking simulations.
Virtual Fragment Screening and Pharmacophore Modeling
Virtual fragment screening and pharmacophore modeling are powerful computational strategies used to identify novel chemical scaffolds and to understand the essential structural features required for biological activity. A pharmacophore model represents the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific target receptor.
The development of pharmacophore models for analogues of this compound is based on the principle that molecules with similar biological activities often share common structural features. These models can be generated based on the structure of a known ligand-receptor complex (structure-based) or from a set of active and inactive molecules (ligand-based).
For instance, a pharmacophore model for N(3)-phenylpyrazinones, which are corticotropin-releasing factor 1 (CRF 1) receptor antagonists, was developed with six key features: two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring. This model was then used to develop a 3D-QSAR model which showed a high correlation between experimental and predicted activities.
In another study, a pharmacophore model was generated from a series of PAP analogues to identify inhibitors of the Rev1-CT/RIR protein-protein interaction. The key pharmacophoric features identified were a hydrogen bond donor, two aromatic rings, and an additional hydrogen bond donor depending on the substitution pattern. This model was successfully used in a virtual screening campaign to identify new small molecule scaffolds.
Virtual screening campaigns based on pharmacophore models have proven effective in identifying novel lead compounds. For example, a structure-based pharmacophore model was used to screen a library of marine natural products against PD-L1, leading to the identification of a promising new inhibitor.
The following interactive table outlines the key features of a representative pharmacophore model developed for a series of related heterocyclic compounds.
In Vitro Biochemical and Cellular Studies of 1 3 Amino 2 Chlorophenyl Pyrrolidin 2 One and Its Analogues
Assessment of Metabolic Stability in Preclinical Models
Determination of In Vitro Half-Life (t1/2)
The in vitro half-life (t1/2) represents the time required for 50% of the parent compound to be metabolized in a given in vitro system. It is a direct measure of a compound's metabolic stability. For novel compounds, the disappearance of the parent drug is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific t1/2 values for 1-(3-Amino-2-chlorophenyl)pyrrolidin-2-one are not publicly available, studies on analogous compounds provide a framework for assessment. For instance, the metabolic stability of a series of newly synthesized analogs of a different scaffold showed a metabolic turnover in the range of 1.1–72.0% after a 60-minute incubation period in liver microsomes. researchgate.net A slow metabolic turnover, as seen in one analog with 46.0 ± 2.3% turnover, suggests a longer half-life and greater stability. researchgate.net The half-life is calculated from the slope of the natural logarithm of the remaining compound concentration versus time.
Table 1: Representative In Vitro Half-Life Determination Parameters
| Parameter | Description | Typical Value/Unit |
|---|---|---|
| Initial Compound Concentration | The starting concentration of the test article in the incubation. | 1 µM |
| Incubation Time Points | Time points at which samples are taken to measure compound concentration. | 0, 5, 15, 30, 60 min |
| Percentage Remaining | The amount of parent compound detected at each time point relative to time zero. | % |
| Calculated Half-Life (t1/2) | Time for 50% of the compound to be metabolized. | min |
This table represents typical parameters for such an assay, not specific data for the subject compound.
Measurement of Intrinsic Clearance (CLint)
Intrinsic clearance (CLint) is a measure of the inherent ability of the liver to metabolize a drug, independent of blood flow and other physiological factors. It is considered a more accurate parameter for predicting in vivo hepatic clearance. nuvisan.com CLint is calculated from the in vitro half-life and the protein concentration used in the assay. High intrinsic clearance values often correlate with rapid in vivo clearance, potentially leading to poor oral bioavailability. researchgate.net For example, a study on a compound with a pyrrolopyrimidine structure, AZD5363, which contains a 4-chlorophenyl group, reported low in vitro hepatic clearance values in human cells, indicating good metabolic stability. sci-hub.stnih.gov
Table 2: Intrinsic Clearance (CLint) Calculation from In Vitro Data
| In Vitro System | Half-Life (t1/2) (min) | Protein Conc. (mg/mL) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
|---|---|---|---|
| Liver Microsomes | Varies | 0.5 | Calculated |
This is an illustrative table. Specific data for this compound is not available.
Metabolite Profiling and Identification using LC-MS/HR-MS
Identifying the metabolic pathways of a new chemical entity is crucial for understanding its disposition and potential for forming active or toxic metabolites. Liquid chromatography-mass spectrometry (LC-MS) and high-resolution mass spectrometry (HR-MS) are powerful tools for this purpose. plos.org These techniques separate metabolites from the parent drug and provide accurate mass measurements, which helps in elucidating their structures. plos.org
For related compounds like 3-(p-chlorophenyl)pyrrolidine, metabolic studies using rat liver homogenates have identified several metabolites. nih.gov The primary metabolic transformations were α-oxidations leading to lactam and amino acid metabolites. nih.gov Specifically, 4-(chlorophenyl)pyrrolidin-2-one and 3-(p-chlorophenyl)pyrrolidin-2-one were identified as major lactam metabolites. nih.gov This suggests that for this compound, potential metabolic pathways could include oxidation of the pyrrolidinone ring and modifications to the aminochlorophenyl moiety.
In Vitro Test Systems: Liver Microsomes, Hepatocytes, S9 Fractions, and Recombinant Enzymes
The choice of in vitro test system depends on the specific metabolic pathways being investigated. labcorp.com
Liver Microsomes : These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I cytochrome P450 (CYP) enzymes. researchgate.netlabcorp.com They are cost-effective and widely used for initial screening of metabolic stability but lack Phase II enzymes. researchgate.net
Hepatocytes : These are whole liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more comprehensive picture of a compound's metabolism. nuvisan.comlabcorp.com They are considered the "gold standard" for in vitro metabolism studies.
S9 Fractions : This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II reactions. researchgate.net
Recombinant Enzymes : Using specific, individually expressed drug-metabolizing enzymes (e.g., specific CYP isozymes) can help pinpoint which enzymes are responsible for a compound's metabolism.
Preclinical Evaluation of Biological Activities
Enzyme Inhibition Assays
To understand the mechanism of action and potential therapeutic applications of this compound and its analogs, their ability to inhibit specific enzymes is evaluated. The selection of target enzymes is typically based on the therapeutic area of interest.
While specific enzyme inhibition data for this compound is not available in the public domain, studies on structurally similar compounds provide context. For example, various compounds containing a chlorophenyl moiety have been evaluated as inhibitors for different enzymes. In one study, an isoxazoline (B3343090) library was used to identify 4-chloro-3-aniline as a potent mimic for benzamidine (B55565), leading to the discovery of Factor Xa inhibitors. nih.gov Another example is AZD5363, a potent inhibitor of Akt kinases, which contains a 4-chlorophenyl group. nih.gov A nitropropane analog of baclofen, 3-amino-2-(4-chlorophenyl)-nitropropane, was evaluated for its activity at GABAB receptors, showing IC50 values of 9.2 µM in guinea-pig ileum and 100 µM in vas deferens. nih.gov These examples demonstrate that the amin-chlorophenyl-pyrrolidine scaffold has the potential for interaction with various enzymatic targets.
Table 3: Illustrative Enzyme Inhibition Data for Analogous Compounds
| Compound | Target Enzyme/Receptor | Assay Type | Potency (IC50/Ki) | Reference |
|---|---|---|---|---|
| 3-amino-2-(4-chlorophenyl)-nitropropane | GABAB Receptor | Functional Assay (guinea-pig ileum) | 9.2 µM | nih.gov |
| AZD5363 Analog | Akt1 Kinase | Biochemical Assay | Varies | nih.gov |
This table presents data for structurally related or conceptually similar compounds to illustrate the type of data generated in such assays and does not represent data for the title compound.
Receptor Binding Studies
Studies have focused not on classical receptor binding, but on the interaction with pathological protein aggregates, which are key targets in neurodegenerative diseases. The analogue Anle138b has been shown to bind directly to the oligomeric and fibrillar forms of several disease-related proteins.
Anle138b exhibits a high binding affinity for α-synuclein aggregates, which are characteristic of Parkinson's disease and other synucleinopathies. nih.govnih.gov The binding is structure-dependent, showing preference for pathological aggregates over monomeric proteins. nih.govacs.org This interaction occurs within hydrophobic pockets present in the fibrillar structures. nih.gov Molecular docking studies have further elucidated this interaction, showing that Anle138b occupies cavities within α-synuclein oligomers and interacts with key residues, thereby interfering with the formation of higher-order aggregates. nih.gov The binding affinity for α-synuclein fibrils has been quantified with a dissociation constant (Kd) in the nanomolar range, indicating a strong interaction. nih.gov
Beyond α-synuclein, Anle138b also binds to oligomeric species of the prion protein (PrP) and mutant huntingtin (mHTT), indicating a broad spectrum of activity against different types of amyloid aggregates. nih.govsciety.orgscilit.comresearchgate.net This suggests that these pathological oligomers may share common structural features that are recognized by the compound. nih.gov
| Compound | Target | Binding Affinity (Kd) | Binding Site Characteristics |
|---|---|---|---|
| Anle138b | α-synuclein Fibrils | 190 ± 120 nM | Hydrophobic pockets in fibrillar structures nih.gov |
| Anle138b Isomer | α-synuclein Monomer Fragment | Binding Affinity: -5.8 kcal/mol | Interaction with residues His50 and Thr72 mdpi.com |
| Anle138b Isomer | Full-length α-synuclein | Binding Affinity: -6.7 kcal/mol | Specific amino acid interactions mdpi.com |
Cellular Assays for Specific Biological Pathways
Cellular assays have been instrumental in defining the biological effects of Anle138b. These studies confirm its primary mechanism of action as an inhibitor of pathological protein aggregation and a modulator of related cellular stress pathways. upmbiomedicals.comutupub.ficreative-biolabs.com
In cellular models of synucleinopathies, Anle138b effectively reduces the formation of α-synuclein inclusions. researchgate.net It has been shown to decrease the formation of lipid-rich α-synuclein aggregates in a dose-dependent manner. researchgate.net This activity is crucial as the accumulation of these aggregates is linked to neuronal dysfunction and cell death. nih.govcreative-biolabs.com
Furthermore, in cellular models of Huntington's disease, Anle138b demonstrates significant efficacy. sciety.orgscilit.com In primary cortical neurons expressing mutant huntingtin (mHTT), the compound reduces the formation of mHTT aggregates and ameliorates associated neurotoxicity. sciety.orgbiorxiv.org It also rescues proteostasis failure induced by mHTT aggregation, a key pathological pathway in the disease. biorxiv.org These effects were also observed in human neural precursor cells derived from induced pluripotent stem cells (iPSCs) of Huntington's disease patients, confirming its relevance in human cells with endogenous levels of the mutant protein. sciety.orgscilit.com
Bioinformatics analyses of in vitro tauopathy models treated with Anle138b suggest its mechanism may also involve pathways related to cholesterol homeostasis and neuroinflammation, indicating a multi-faceted mode of action beyond direct aggregation inhibition. nih.gov
| Cell Model | Disease Context | Key Finding |
|---|---|---|
| Primary Cortical Neurons | Huntington's Disease | Reduced mHTT aggregate formation and ameliorated neurotoxicity. sciety.orgbiorxiv.org |
| Primary Cortical Neurons | Huntington's Disease | Rescued mHTT-dependent proteostasis failure. biorxiv.org |
| Human HD-iPSC-derived Neural Precursor Cells | Huntington's Disease | Markedly decreased mHTT aggregation. sciety.orgscilit.com |
| Rat Cortical Neurons | Tauopathy (Alzheimer's Disease) | Inferred modulation of cholesterol homeostasis and neuroinflammation pathways. nih.gov |
| Various cell lines (e.g., HEK293, SH-SY5Y) | Synucleinopathies (Parkinson's Disease) | Significantly decreased lipid-rich α-synuclein inclusion formation. researchgate.netnih.gov |
In Vitro Absorption and Distribution Studies in Relevant Cellular Models
While specific in vitro absorption and distribution data for this compound are not available, studies on its analogue Anle138b report excellent oral bioavailability and blood-brain barrier penetration in animal models, which are indicative of favorable absorption and distribution properties. nih.gov These characteristics are typically predicted and evaluated using in vitro cellular models designed to mimic biological barriers.
The Caco-2 permeability assay is a widely used and accepted in vitro model for predicting human drug absorption. evotec.comenamine.net This assay utilizes the Caco-2 cell line, derived from human colorectal carcinoma, which differentiates into a monolayer of polarized enterocytes resembling the intestinal epithelium. evotec.comenamine.net By measuring the rate of a compound's flux across this cell monolayer, from an apical (intestinal lumen side) to a basolateral (blood side) compartment, an apparent permeability coefficient (Papp) is calculated. enamine.netbioivt.com This Papp value helps classify compounds as having low, medium, or high absorption potential.
For compounds targeting the central nervous system, such as Anle138b, assessing blood-brain barrier penetration is critical. parkinsonsnewstoday.com This is often evaluated in vitro using cell models like MDCKII-MDR1, which consists of Madin-Darby canine kidney cells transfected with the human MDR1 gene, making them express the P-glycoprotein (P-gp) efflux pump, a key component of the blood-brain barrier. bioivt.com
A bidirectional Caco-2 assay, measuring transport in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, can also be performed. evotec.com The resulting efflux ratio (Papp(B-A)/Papp(A-B)) indicates if a compound is a substrate for active efflux transporters, such as P-gp. evotec.comcreative-bioarray.com An efflux ratio greater than two suggests that active efflux is occurring, which can limit a drug's absorption and distribution. evotec.com The inclusion of specific transporter inhibitors can help identify the particular efflux pump involved. creative-bioarray.com
Future Research Directions and Advanced Methodologies for 1 3 Amino 2 Chlorophenyl Pyrrolidin 2 One
Exploration of Novel Synthetic Pathways and Efficient Derivatization Strategies
The development of novel and efficient synthetic routes is crucial for generating a diverse library of analogs for structure-activity relationship (SAR) studies. For N-aryl pyrrolidinones like 1-(3-Amino-2-chlorophenyl)pyrrolidin-2-one, several synthetic strategies can be envisioned. One-pot multicomponent reactions offer an efficient approach to substituted 3-pyrrolin-2-ones. rsc.org Another promising method involves the reductive amination of diketones with anilines, which has been shown to produce N-aryl-substituted pyrrolidines in good to excellent yields. nih.gov Furthermore, a Lewis acid-catalyzed reaction of donor-acceptor cyclopropanes with primary amines provides a direct route to 1,5-substituted pyrrolidin-2-ones. nih.gov
Efficient derivatization is key to optimizing the pharmacological properties of a lead compound. For this compound, derivatization can be focused on several key positions. Modifications of the amino group, such as acylation or alkylation, can modulate the compound's polarity and hydrogen bonding capacity. Bioisosteric replacement of the amino group with other functionalities could also be explored to improve metabolic stability or target interactions. u-tokyo.ac.jpctppc.orgscispace.com Additionally, substitutions on the phenyl ring or the pyrrolidinone core can be systematically investigated to probe the steric and electronic requirements for biological activity.
| Synthetic Strategy | Description | Potential Application for this compound |
|---|---|---|
| Multicomponent Reactions | One-pot synthesis involving three or more reactants to form a complex product, increasing efficiency and reducing waste. rsc.org | Rapid generation of a library of pyrrolidinone analogs with diverse substitutions. |
| Reductive Amination of Diketones | A two-step process involving the reaction of a diketone with an aniline (B41778) to form an intermediate which is then reduced to the corresponding N-aryl pyrrolidine (B122466). nih.gov | An efficient route to the core N-(2-chlorophenyl)pyrrolidine structure. |
| Donor-Acceptor Cyclopropane (B1198618) Chemistry | Lewis acid-catalyzed ring-opening of donor-acceptor cyclopropanes with primary amines followed by lactamization. nih.gov | A versatile method for synthesizing 1,5-substituted pyrrolidin-2-ones. |
Advanced Computational Design and Optimization of Pyrrolidinone Analogues
Computational chemistry offers powerful tools for the rational design and optimization of new drug candidates. For pyrrolidinone analogues, quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate structural features with biological activity. nih.govresearchgate.netnih.gov These models can then be used to guide the design of new analogues with improved potency and selectivity. Molecular docking simulations can provide insights into the binding modes of these compounds with their biological targets, helping to explain observed SAR data and to design modifications that enhance binding affinity. researchgate.net
| Computational Method | Description | Application to Pyrrolidinone Analogues |
|---|---|---|
| QSAR | Statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.netnih.gov | To predict the activity of newly designed analogues and to identify key structural features for potency. |
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net | To visualize and analyze the binding interactions of pyrrolidinone analogues with their target proteins. |
| Molecular Dynamics Simulations | A computational method that analyzes the physical movements of atoms and molecules. | To assess the stability of ligand-protein complexes and to study the conformational changes upon binding. |
Integration of Machine Learning and Artificial Intelligence in Compound Design
Investigation of Emerging Biological Targets for Pyrrolidinone Scaffolds
The pyrrolidinone scaffold has been associated with a wide range of biological activities, and new therapeutic targets are continually being identified. nih.govfrontiersin.org Recent research has highlighted the potential of pyrrolidinone derivatives as inhibitors of various enzymes and receptors. For instance, some pyrrolidinone-containing compounds have shown inhibitory activity against tyrosine kinases, which are implicated in cancer. nih.gov Others have been identified as potent inhibitors of pancreatic lipase (B570770), a target for anti-obesity drugs. mdpi.com The ghrelin receptor, involved in appetite regulation, is another promising target for pyrrolidinone-based agonists. acs.org The diverse biological activities of this scaffold suggest that analogues of this compound could be screened against a panel of emerging targets to uncover new therapeutic applications.
| Emerging Target | Therapeutic Area | Relevance of Pyrrolidinone Scaffold |
|---|---|---|
| Tyrosine Kinases | Oncology | Pyrrolidinone derivatives have been identified as multi-target tyrosine kinase inhibitors. nih.gov |
| Pancreatic Lipase | Obesity | Pyrrolidine derivatives have shown potent inhibitory activity against pancreatic lipase. mdpi.com |
| Ghrelin Receptor | Metabolic Disorders | Pyrrolidine-based compounds have been developed as potent ghrelin receptor agonists. acs.org |
| Carbonic Anhydrase/Acetylcholinesterase | Neurological Disorders | Pyrrolidine-based benzenesulfonamide (B165840) derivatives have shown inhibitory activity against these enzymes. frontiersin.org |
Development of High-Throughput Screening (HTS) Assays for Analogues
High-throughput screening (HTS) is a powerful tool for rapidly evaluating large libraries of compounds to identify those with activity against a specific biological target. nih.gov For analogues of this compound, both biochemical and cell-based HTS assays can be developed. nih.govbroadinstitute.org Biochemical assays, such as fluorescence polarization and FRET, can be used to directly measure the interaction of compounds with a purified target protein. nih.gov Cell-based assays, on the other hand, can provide information on the activity of compounds in a more physiologically relevant context. nih.gov The choice of assay will depend on the specific biological target being investigated. The development of robust and miniaturized HTS assays will be essential for efficiently screening the libraries of pyrrolidinone analogues generated through novel synthetic and derivatization strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
